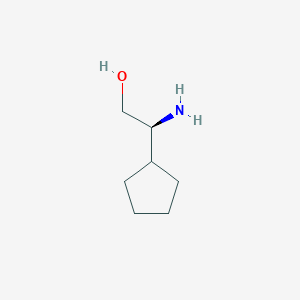

(2S)-2-Amino-2-cyclopentylethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-cyclopentylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQSKJYQZWAJFK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Critical Importance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can have profoundly different interactions with other chiral molecules, a phenomenon of particular importance in biological systems where molecules are overwhelmingly chiral. numberanalytics.com This disparity in biological activity necessitates the synthesis of single enantiomers for pharmaceutical and agrochemical applications to ensure therapeutic efficacy and minimize potential adverse effects. numberanalytics.com The production of enantiomerically pure compounds is therefore not merely an academic challenge but a critical requirement for the development of safe and effective drugs and other bioactive agents. numberanalytics.comwestlake.edu.cn

The significance extends beyond the life sciences into materials science, where the chirality of molecules can influence the macroscopic properties of materials, leading to applications in areas such as chiral catalysts and polymers. solubilityofthings.com The ability to selectively synthesize one enantiomer over the other is a key objective in organic chemistry, and this has spurred the development of a wide array of asymmetric synthetic methods. numberanalytics.comwestlake.edu.cn

Chiral Amino Alcohols: Versatile Tools for Asymmetric Synthesis

Chiral amino alcohols are a vital class of organic compounds that feature both an amino and a hydroxyl group attached to a chiral scaffold. nih.govdiva-portal.org This bifunctional nature makes them exceptionally versatile in asymmetric synthesis, where they can act as:

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Chiral Ligands: Coordinated to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.

Chiral Catalysts: In some cases, the amino alcohol itself can act as an organocatalyst.

The efficacy of chiral amino alcohols stems from their ability to form rigid, chelated transition states, which effectively control the facial selectivity of reactions. diva-portal.org The steric and electronic properties of the substituents on the amino alcohol backbone can be fine-tuned to optimize enantioselectivity for a specific transformation. diva-portal.org Numerous synthetic methods have been developed to access enantiomerically pure amino alcohols, including the reduction of α-amino acids, the asymmetric aminohydroxylation of olefins, and the ring-opening of chiral epoxides and aziridines. westlake.edu.cndiva-portal.org

2s 2 Amino 2 Cyclopentylethan 1 Ol in Modern Stereoselective Synthesis

Retrosynthetic Analysis and Strategic Disconnections for the Chiral Framework

Retrosynthetic analysis is the process of mentally deconstructing a target molecule to identify potential starting materials and synthetic pathways. amazonaws.com For this compound, several logical disconnections can be proposed to devise a synthetic strategy.

A primary disconnection strategy involves functional group interconversion (FGI), starting from the corresponding α-amino acid, (S)-2-amino-2-cyclopentylacetic acid. The carboxylic acid can be reduced to the primary alcohol, a well-established transformation, to yield the target molecule. This places the synthetic challenge on the asymmetric synthesis of the non-proteinogenic amino acid precursor.

Another common disconnection for 1,2-amino alcohols is the carbon-nitrogen (C-N) bond. This leads to a chiral epoxide, (S)-2-cyclopentylepoxyethane, as a key intermediate. The epoxide can then undergo a nucleophilic ring-opening reaction with an ammonia (B1221849) equivalent to install the amino group, typically with inversion of configuration at the attacked carbon.

A third approach involves disconnecting the carbon-carbon (C-C) bond between the cyclopentyl group and the chiral center. This would lead to a cyclopentyl organometallic reagent and a chiral 2-amino-2-hydroxyacetaldehyde synthon. However, controlling stereoselectivity in the coupling of these fragments can be challenging.

These retrosynthetic pathways are outlined below:

Route A (via Amino Acid): this compound ← [Reduction] ← (S)-2-Amino-2-cyclopentylacetic acid

Route B (via Epoxide): this compound ← [Amine Addition] ← (S)-2-Cyclopentylepoxyethane

Route C (via C-C bond formation): this compound ← [Coupling] ← Cyclopentyl-M + Chiral glycinol synthon

Enantioselective Synthetic Methodologies

Achieving the desired (S)-stereochemistry at the C2 position requires sophisticated asymmetric synthesis techniques. These can be broadly categorized into catalyst-controlled reactions, substrate-controlled reactions using chiral auxiliaries or starting materials, and the resolution of racemic mixtures. diva-portal.org

Chiral Catalyst-Mediated Approaches to this compound and its Precursors

Chiral catalysts are pivotal for the enantioselective synthesis of amino alcohols. polyu.edu.hk One of the most effective methods is the asymmetric reduction of α-amino ketones. For instance, the precursor 2-amino-2-cyclopentyl-1-ethanone could be subjected to asymmetric transfer hydrogenation (ATH) or catalytic hydrogenation using a chiral transition metal complex (e.g., Ru, Rh, Ir) to furnish the desired (S)-alcohol with high enantiomeric excess (ee). ru.nlrsc.org

Another powerful strategy is the asymmetric amination of alcohols. The "borrowing hydrogen" methodology allows for the direct conversion of a racemic or prochiral diol into a chiral amino alcohol. nih.govnih.gov For example, 2-cyclopentyl-ethane-1,2-diol could potentially be converted to the target compound using a ruthenium catalyst in an enantio-convergent amination process. nih.gov

Furthermore, copper-catalyzed asymmetric photocatalytic α-aminoalkylation of imine derivatives represents a modern approach to constructing vicinal diamines, and similar principles could be adapted for amino alcohol synthesis. nih.gov

Diastereoselective Pathways Utilizing Chiral Pool Starting Materials or Auxiliaries

The "chiral pool" refers to readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars, which can be used as starting materials in synthesis. nih.govbaranlab.org For instance, a polyhydroxylated cyclopentane β-amino acid can be synthesized from D-glucose, demonstrating the utility of sugars in creating functionalized carbocyclic systems. mdpi.com Although a direct route from a common chiral pool starting material to this compound is not straightforward, derivatization of amino acids is a common strategy. nih.govrsc.org

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. A chiral auxiliary can be temporarily attached to a prochiral substrate, such as a cyclopentylacetyl derivative. Subsequent diastereoselective amination of the α-carbon, followed by reduction of the carbonyl and removal of the auxiliary, would yield the enantiomerically enriched amino alcohol. The use of N-tert-butanesulfinyl aldimines, for example, allows for the diastereoselective synthesis of vicinal anti-amino alcohols. nih.gov

Enantiomeric Resolution Techniques for Racemic Mixtures (e.g., using chiral acids)

Classical resolution is a robust method for separating enantiomers. wikipedia.org This process involves synthesizing the racemic mixture of 2-amino-2-cyclopentylethan-1-ol (B2383585) and then reacting it with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. gavinpublishers.com This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. unchainedlabs.comrsc.orgnih.gov After separation, the desired diastereomeric salt is treated with a base to liberate the pure (2S)-enantiomer of the amino alcohol. This method is widely used in industrial processes due to its scalability and cost-effectiveness.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (R,R)-Tartaric Acid | Acid |

| (S,S)-Tartaric Acid | Acid |

| (R)-Mandelic Acid | Acid |

| (S)-Mandelic Acid | Acid |

| (1R)-(-)-Camphor-10-sulfonic acid | Acid |

This interactive table lists common chiral acids used for the resolution of racemic amines via diastereomeric salt formation.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. jocpr.com Enzyme-catalyzed reactions are particularly effective for this purpose. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. jocpr.comlookchem.commdpi.comnih.gov

For the synthesis of this compound, the racemic mixture could be subjected to acylation catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL). researchgate.net By carefully choosing the acyl donor and reaction conditions, the (R)-enantiomer could be selectively acylated, leaving the desired (S)-enantiomer unreacted. The acylated product and the unreacted alcohol can then be separated chromatographically or by extraction. This approach can provide both enantiomers with high optical purity. mdpi.com

Optimization of Reaction Conditions for Stereochemical Purity

To achieve the highest possible stereochemical purity (enantiomeric excess, ee) and chemical yield, optimization of reaction parameters is crucial. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

In chiral catalyst-mediated approaches , the structure of the chiral ligand is paramount. For example, in asymmetric hydrogenations, subtle changes to the ligand's steric and electronic properties can dramatically impact enantioselectivity. Temperature also plays a critical role; lower temperatures often lead to higher enantioselectivity, albeit at the cost of slower reaction rates.

For diastereomeric salt resolutions , the choice of solvent is the most critical factor influencing the efficiency of the separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of various solvents and solvent mixtures is typically required to identify optimal conditions. unchainedlabs.com

In lipase-catalyzed kinetic resolutions , the choice of enzyme, acyl donor, and solvent significantly affects both the reaction rate and the enantioselectivity (often expressed as the enantiomeric ratio, E). For instance, studies on cyclic amino alcohols have shown that mixtures of solvents like tert-butyl methyl ether (TBME) and tert-amyl alcohol (TAA) can provide excellent results with CAL-B. researchgate.net

Table 2: Example of Reaction Condition Optimization for Lipase-Catalyzed Resolution

| Entry | Enzyme | Solvent System (v/v) | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| 1 | CAL-B | TBME/TAA (1:1) | 46 | 98 | >200 |

| 2 | CAL-B | TBME/TAA (3:1) | 50 | 98 | >200 |

| 3 | Lipase PS | TBME/TAA (1:1) | 28 | 76 | 11 |

This interactive table presents hypothetical data based on literature findings for analogous systems, illustrating how enzyme and solvent choice impact the outcome of a kinetic resolution. researchgate.net

By systematically optimizing these conditions, synthetic routes can be fine-tuned to produce this compound with the high stereochemical purity required for its applications in pharmaceuticals and asymmetric synthesis. nbinno.com

Yield Enhancement in Enantioselective Routes

Maximizing the chemical yield is a crucial factor for the practical application and industrial-scale production of this compound. Several strategies have been developed to enhance yields in the asymmetric synthesis of β-amino alcohols.

One effective method involves the rearrangement of readily available N,N-dialkyl-β-amino alcohols, which can be derived from α-amino acids. acs.org Treatment of these precursors with trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) (Et₃N), followed by saponification, can produce the desired rearranged β-amino alcohols in good yields. acs.org A catalytic version of this rearrangement has also been developed, using only a catalytic amount of trifluoroacetic anhydride, which proceeds with high yield. acs.org

The choice of catalyst and reaction conditions plays a direct role in yield. For example, in the ring-opening of epoxides with amines—a common route to β-amino alcohols—the use of catalysts like Amberlist-15 or phosphomolybdic acid on neutral alumina (B75360) can afford the products in excellent yields under mild conditions. researchgate.net

Table 1: Representative Yields in β-Amino Alcohol Synthesis

| Synthetic Strategy | Starting Material Type | Catalyst/Reagent | Typical Yield |

| Rearrangement acs.orgacs.org | N,N-Dialkyl-β-amino alcohol | (CF₃CO)₂O (catalytic) | High |

| Enzymatic Cascade nih.gov | L-Phenylalanine | Multi-enzyme system | 61-92% |

| Asymmetric Reductive Amination nih.gov | α-Hydroxy ketone | Engineered Amine Dehydrogenase | 91-99% |

| Epoxide Ring Opening researchgate.net | Epoxide & Amine | Amberlist-15 | Excellent |

Strategies for Maximizing Enantiomeric Excess

Enantiomeric excess (e.e.) is the critical measure of chiral purity in an asymmetric synthesis. Achieving high e.e. is essential as different enantiomers can have vastly different biological activities. numberanalytics.com The primary strategies for maximizing e.e. in the synthesis of chiral amino alcohols like this compound revolve around the use of chiral catalysts, auxiliaries, and enzymes.

Catalyst structure is a determining factor in enantioselectivity. numberanalytics.com Chiral metal complexes and organocatalysts create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com For instance, the rearrangement of N,N-dialkyl-β-amino alcohols can proceed with an enantiomeric excess of up to 99%. acs.org Similarly, asymmetric Guerbet reactions, which couple racemic secondary alcohols with primary alcohols, can produce new chiral alcohols with enantiomeric ratios as high as 99:1 using classic Noyori Ru(II)-diamine-diphosphine catalysts. liverpool.ac.uk

Enzymatic and biocatalytic methods are renowned for their exceptional stereoselectivity. Engineered amine dehydrogenases have been used in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with an e.e. greater than 99%. nih.gov Likewise, enzymatic cascades have been employed to synthesize enantiomerically pure amino alcohols from L-phenylalanine, also achieving e.e. values above 99%. nih.gov

Optimizing reaction conditions such as temperature, solvent, and ligand design is also crucial. numberanalytics.com Lowering the reaction temperature, for instance, can often improve enantioselectivity. numberanalytics.com The selection of the appropriate chiral ligand for a metal catalyst can be tailored to a specific reaction to maximize the enantiomeric outcome. numberanalytics.com The purity of the final product is typically confirmed using analytical techniques like chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). numberanalytics.com

Table 2: Methods for Achieving High Enantiomeric Excess (e.e.) in Chiral Alcohol Synthesis

| Method | Catalyst / Enzyme | Substrate Type | Achieved e.e. (%) |

| Catalytic Rearrangement acs.org | TFAA/Et₃N | N,N-Dialkyl-β-amino alcohol | up to 99% |

| Asymmetric Guerbet Reaction liverpool.ac.uk | Noyori Ru(II) catalyst | Racemic secondary alcohol | up to 98% (99:1 er) |

| Enzymatic Reductive Amination nih.gov | Engineered Amine Dehydrogenase | α-Hydroxy ketone | >99% |

| Enzymatic Cascade nih.gov | Multi-enzyme system | Diol intermediate | >99.4% |

Control of Diastereoselectivity in Multi-Stereocenter Syntheses

When a molecule contains more than one stereocenter, control of diastereoselectivity becomes necessary. This is relevant when this compound is an intermediate or a building block in the synthesis of a more complex molecule with additional chiral centers. Diastereomers have different physical properties and can exhibit distinct biological activities. The goal is to selectively form a single diastereomer out of multiple possibilities.

Catalyst control is a powerful strategy for achieving high diastereoselectivity. A notable example is the stereodivergent copper-based synthesis of amino alcohols from enals or enones. nih.gov By selecting the proper combination of the catalyst ligand enantiomer and the substrate's olefin geometry, all four possible stereoisomers of a corresponding amino alcohol could be prepared with excellent control over both absolute and relative stereochemistry. nih.gov This catalyst-controlled approach allows for the generation of products with up to three contiguous stereocenters with high diastereomeric ratios (from 7:1 to >20:1). nih.gov

Complementary catalytic systems can be employed to access different diastereomers from the same precursor. For the synthesis of γ-amino alcohols, iridium-catalyzed asymmetric transfer hydrogenation of a β-amino ketone precursor yields the anti-diastereomer, while rhodium-catalyzed asymmetric hydrogenation using a BINAP ligand produces the syn-diastereomer with excellent diastereoselectivity. ru.nl This dual-catalyst approach provides access to all four possible diastereomers of the target γ-amino alcohol. ru.nl

Diastereoconvergent synthesis is another advanced strategy where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product. rsc.orgnsf.gov For example, a selenium-catalyzed intermolecular C-H amination of homoallylic alcohol derivatives allows for the selective formation of a single diastereomer of an anti-1,2-amino alcohol, regardless of the starting material's diastereomeric composition. rsc.orgnsf.gov

Table 3: Catalyst Systems for Diastereoselective Synthesis of Amino Alcohols

| Target Diastereomer | Catalyst System | Substrate Type | Diastereomeric Ratio (d.r.) |

| All Stereoisomers nih.gov | Copper Hydride / Chiral Ligand | Enals / Enones | 7:1 to >20:1 |

| anti-γ-amino alcohol ru.nl | Iridium / α-amino acid amide | β-Amino ketone | 96:4 |

| syn-γ-amino alcohol ru.nl | Rhodium / (R)-BINAP | β-Amino ketone | Excellent selectivity |

| anti-1,2-amino alcohol rsc.org | Phosphine (B1218219) Selenide | Homoallylic alcohol | Diastereoconvergent |

Fundamental Principles of Chiral Auxiliary-Controlled Asymmetric Induction

Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereoisomer. numberanalytics.com When controlled by a chiral auxiliary, this induction relies on the transfer of stereochemical information from the auxiliary to the substrate during a chemical transformation. The auxiliary achieves this by creating a sterically and electronically biased environment around the reaction center. numberanalytics.com

The primary mechanisms of control include:

Steric Hindrance : The bulky groups on the chiral auxiliary physically block one face of the prochiral substrate (e.g., an enolate). This forces an incoming reagent to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed stereocenter. numberanalytics.comdiva-portal.org

Chelation Control : The auxiliary, particularly one containing heteroatoms like oxygen and nitrogen as in this compound, can form a rigid, cyclic transition state by coordinating to a metal ion (e.g., from a Lewis acid or a metal enolate). diva-portal.org This rigid conformation locks the substrate into a specific orientation, exposing one face to the reagent and leading to high diastereoselectivity. santiago-lab.com

Electronic Effects : The electronic properties of the auxiliary can influence the reactivity and geometry of the transition state, further contributing to the stereochemical outcome. numberanalytics.com

The effectiveness of a chiral auxiliary is determined by its ability to provide high diastereoselectivity, the ease of its attachment and removal under mild conditions that prevent racemization, and the potential for its recovery and recycling. wikipedia.org

Covalent Attachment Strategies for this compound Derived Auxiliaries

The 1,2-amino alcohol functionality of this compound allows for its straightforward incorporation into various derivatives suitable for controlling asymmetric reactions. Two common strategies involve the formation of oxazolidinones and amides/esters.

Oxazolidinone Formation : Amino alcohols are precursors to chiral oxazolidinones, which are among the most powerful and widely used auxiliaries. researchgate.net The synthesis is typically achieved by reacting the amino alcohol with phosgene (B1210022), a phosgene equivalent like carbonyldiimidazole (CDI), or diethyl carbonate. santiago-lab.com Once formed, the oxazolidinone can be N-acylated by deprotonation with a strong base (e.g., n-butyllithium) followed by reaction with an acyl chloride or anhydride to create a chiral imide. wikipedia.org This imide then serves as the substrate for subsequent asymmetric transformations.

Amide and Ester Formation : The amine and alcohol groups can be functionalized independently. For instance, the amine can be converted into a sulfonamide, and the alcohol can be acylated to form a chiral ester. nih.gov This strategy is particularly useful in reactions like the Diels-Alder reaction, where the chiral ester acts as a dienophile. The reaction of this compound with an acyl chloride (e.g., acryloyl chloride) in the presence of a base would yield the corresponding chiral acrylate (B77674) ester. nih.gov

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

Derivatives of this compound are effective in directing a variety of asymmetric carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules.

Asymmetric alkylation of enolates is a cornerstone of stereoselective synthesis. When a substrate is attached to an auxiliary derived from this compound, such as an oxazolidinone, its enolate can be generated. The chiral auxiliary, particularly through its bulky cyclopentyl group, shields one face of the enolate. The subsequent approach of an electrophile (e.g., an alkyl halide) is directed to the opposite, less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity. wikipedia.orgblogspot.com The stereochemical outcome is often predictable based on the formation of a rigid metal chelate that fixes the enolate's conformation. santiago-lab.com For example, in nickel(II) complexes of Schiff bases derived from chiral auxiliaries, the alkylation proceeds with high stereocontrol to generate tailor-made amino acids. nih.gov

The aldol (B89426) reaction is one of the most powerful methods for constructing carbon-carbon bonds while creating up to two new stereocenters. researchgate.net Evans-type oxazolidinone auxiliaries, which can be readily prepared from this compound, are exceptionally effective in this context. blogspot.com

The process begins with the formation of a specific enolate isomer. Using a boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., i-Pr₂NEt), a (Z)-enolate is formed preferentially via a six-membered, chair-like transition state. santiago-lab.comblogspot.com In this transition state, the R group of the acyl moiety orients itself pseudo-equatorially to minimize steric clash with the auxiliary's substituent (the cyclopentyl group). The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid structure. santiago-lab.com An incoming aldehyde then coordinates to the boron atom and is attacked by the enolate from the face opposite the bulky cyclopentyl group, leading to the predictable formation of the syn-aldol adduct with high diastereoselectivity. blogspot.com

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with excellent stereocontrol. nih.gov Chiral auxiliaries derived from amino alcohols have proven to be highly effective in this reaction. nih.govnii.ac.jp For example, an acrylate ester of the auxiliary can function as a chiral dienophile.

In a study analogous to what would be expected for an auxiliary derived from this compound, acrylate esters of cis-1-arylsulfonamido-2-indanols were used in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene. nih.gov The presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), is crucial for achieving high reactivity and diastereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it into an s-trans conformation. The bulky chiral auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered side. This control leads to the formation of the endo cycloadduct with high levels of diastereoselectivity. nih.gov The chiral auxiliary can then be removed by simple hydrolysis and recovered for reuse. nih.gov

| Entry | Lewis Acid (equiv.) | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |

|---|---|---|---|---|

| 1 | TiCl₄ (1.0) | -78 | 88:12 | 83 |

| 2 | TiCl₄ (2.0) | -78 | 92:8 | 80 |

| 3 | Et₂AlCl (1.0) | -78 | 91:9 | 85 |

| 4 | SnCl₄ (1.0) | -78 | 85:15 | 75 |

Chiral auxiliaries are also employed to control the stereochemistry of other cycloaddition reactions, including photochemical processes. In asymmetric [2+2] photocycloadditions, controlling the stereochemistry of excited-state reactions presents a significant challenge. The auxiliary must effectively shield one face of the substrate upon photoexcitation.

While specific examples utilizing this compound are not prevalent, the principle can be illustrated by related systems. For instance, N-acyloxazolidinones, which can be derived from the title compound, are used as chiral substrates in formal [3+2] cycloaddition processes. researchgate.net In these reactions, a Lewis acid coordinates to the chiral substrate, creating a rigid complex. This complex then reacts with a dipole or its equivalent, with the auxiliary's steric bulk directing the approach of the reacting partner to generate the cycloadduct with high diastereoselectivity. researchgate.net The development of catalytic asymmetric cycloadditions has become a major focus, but stoichiometric auxiliaries remain a reliable method for ensuring high stereocontrol in the synthesis of complex cyclic systems like functionalized cyclopentyl β-amino esters. nih.gov

Insufficient Published Data for this compound as a Chiral Auxiliary in Specified Asymmetric Transformations

The requested article was to be structured around the following outline:

Auxiliary Removal and Recovery Methodologies for Practical Synthesis

Despite a thorough search of chemical databases and scientific journals, no specific examples, detailed research findings, or data tables could be located for the use of this compound in the asymmetric synthesis of chiral amines, alcohols, or thiols through carbon-heteroatom bond formation. While the general principles of chiral auxiliaries and asymmetric synthesis are well-documented for other compounds, the specific efficacy and applications of this compound in this area remain largely unreported in the accessible scientific literature.

Similarly, the search did not yield any mechanistic studies, such as NMR or computational analyses, that specifically elucidate the transition states and stereochemical pathways involved when this compound is used as a chiral auxiliary. Understanding the mechanism of stereochemical induction is crucial for the rational design and optimization of asymmetric syntheses, and this information appears to be absent for the target compound.

Finally, practical methodologies for the cleavage and subsequent recovery of this compound from a substrate after a reaction are not described in detail. Efficient removal and recycling of a chiral auxiliary are critical for its cost-effectiveness and practical application in larger-scale synthesis. The absence of this information further indicates the limited extent to which this specific compound has been developed and utilized as a chiral auxiliary in the specified contexts.

Due to the lack of specific and detailed information in the scientific literature regarding this compound for the outlined applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict instructions and content requirements. The available data is insufficient to populate the requested sections with the required level of detail, including data tables and in-depth research findings.

Application As Chiral Ligand in Metal Catalyzed Asymmetric Reactions

Design Principles for (2S)-2-Amino-2-cyclopentylethan-1-ol Based Chiral Ligands

The design of effective chiral ligands from this compound is guided by several key principles aimed at maximizing enantioselectivity and catalytic activity. The cyclopentyl group provides a bulky steric hindrance that can effectively shield one face of the metal's coordination sphere, thereby directing the approach of the substrate.

Modification of the amino and hydroxyl groups allows for the fine-tuning of the ligand's steric and electronic properties. For instance, the amino group can be derivatized to form amides, sulfonamides, or incorporated into heterocyclic systems like oxazolines or imidazoles. These modifications not only influence the ligand's coordination properties but also introduce additional steric bulk and electronic effects that can enhance stereochemical control. The hydroxyl group can also be modified, for example, by etherification, to further tune the ligand's properties. The relative orientation of the amino and hydroxyl groups is fixed in the (2S) configuration, which provides a rigid and predictable chiral environment around the metal center. Ligands based on N-protected amino acids and amino alcohols have demonstrated that the catalyst's performance is highly dependent on the nature of these protecting groups and the amino alcohol structure. mdpi.com

Coordination Chemistry and Transition Metal Complexation of Ligand Scaffolds

The amino and hydroxyl groups of this compound and its derivatives can act as a bidentate ligand, coordinating to a transition metal center through the nitrogen and oxygen atoms to form a stable five-membered chelate ring. wikipedia.org This chelation is a common feature of amino alcohol ligands and is crucial for creating a well-defined and rigid chiral environment around the metal. wikipedia.org

The coordination number and geometry of the resulting metal complex are determined by the metal ion, its oxidation state, and the other ligands present in the coordination sphere. lumenlearning.comlibretexts.org For instance, with late transition metals like ruthenium, rhodium, and iridium, which are commonly used in hydrogenation and transfer hydrogenation reactions, octahedral or square planar geometries are often observed. libretexts.orglibretexts.org The specific coordination mode of the ligand derived from this compound will influence the catalytic activity and the enantioselectivity of the reaction by dictating the spatial arrangement of the substrates around the metal center.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation (e.g., of ketones, imines)

Ligands derived from chiral amino alcohols are extensively used in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. nih.govnih.gov These reactions are of great industrial importance for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. nih.gov

In asymmetric hydrogenation, a chiral metal complex, often containing ruthenium, rhodium, or iridium, activates molecular hydrogen to selectively add to one face of the carbonyl or imine group. nih.gov Chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes, for example, are effective catalysts for the asymmetric hydrogenation of aromatic ketones. nih.gov The catalyst derived from a ligand based on this compound would be expected to create a chiral pocket that differentiates between the two enantiotopic faces of the substrate.

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor such as isopropanol (B130326) or formic acid. mdpi.com Ruthenium complexes with chiral β-amino alcohol ligands have proven to be efficient catalysts for the ATH of N-phosphinyl ketimines. mdpi.comresearchgate.net The rigidity of the ligand backbone is often crucial for achieving high enantioselectivities. mdpi.com The cyclopentyl group in a ligand derived from this compound would provide such a rigid framework.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| Acetophenone | [RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanol | 1-Phenylethanol | High | up to 82 |

| N-Phosphinyl Ketimines | [RuCl2(p-cymene)]2 / Chiral β-amino alcohols | Chiral Phosphinamides | Very Good | up to 82 |

| Aromatic Ketones | Chiral η6-arene/N-tosylethylenediamine-Ru(II) | Chiral Alcohols | Quantitative | up to 97 |

This table presents data for analogous systems to illustrate the potential of this compound based ligands.

Catalytic Asymmetric Oxidation Reactions

Chiral ligands are also instrumental in a variety of asymmetric oxidation reactions. Ligands derived from this compound have the potential to be effective in such transformations.

Aerobic oxidative coupling reactions, which utilize molecular oxygen as the oxidant, are attractive from a green chemistry perspective. Palladium-catalyzed aerobic oxidative coupling reactions are important for the formation of carbon-carbon bonds. The use of specific ligands can control the chemo- and regioselectivity of these reactions. nih.gov While the direct application of this compound based ligands in this area is not extensively documented, the development of chiral versions of such reactions is an active area of research where such ligands could find application.

Asymmetric oxidative dearomatization is a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. researchgate.net This method provides access to medicinally important and biologically active compounds. researchgate.net For instance, the enantioselective hydroxylative dearomatization of 2-naphthols has been achieved using a N,N'-dioxide-scandium(III) complex as the catalyst, affording ortho-quinols in high yields and enantioselectivities. rsc.org The development of new chiral ligands is crucial for expanding the scope and efficiency of these reactions, and ligands derived from this compound could offer a valuable addition to the existing toolbox.

Catalytic Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an asymmetric fashion is a central theme in organic synthesis. Chiral ligands play a critical role in controlling the stereochemistry of these reactions. Ligands derived from this compound could be employed in various asymmetric C-C bond-forming reactions.

For example, in asymmetric aldol (B89426) reactions, chiral metal complexes can control the facial selectivity of the enolate addition to the aldehyde. researchgate.net Similarly, in catalytic asymmetric conjugate additions, chiral ligands direct the addition of nucleophiles to α,β-unsaturated compounds. nih.gov The steric and electronic properties of ligands derived from this compound could be tuned to achieve high levels of stereocontrol in these and other C-C bond-forming reactions, such as the [3+2] cycloaddition of enecarbamates with metalloenolcarbenes to form chiral cyclopentyl β-amino esters. nih.gov

Asymmetric Alkylzinc Addition Reactions

The enantioselective addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary and tertiary alcohols. Chiral amino alcohols, such as this compound and its derivatives, are highly effective ligands for this transformation, particularly in the addition of diethylzinc (B1219324) to aldehydes.

In these reactions, the amino alcohol ligand coordinates to the zinc atom, forming a chiral catalyst in situ. This catalyst then activates the aldehyde substrate, positioning it in a specific orientation that favors the nucleophilic attack of the alkyl group from the organozinc reagent on one of the two enantiotopic faces of the carbonyl group. The steric hindrance provided by the cyclopentyl group of the ligand is instrumental in directing this facial selectivity, leading to the preferential formation of one enantiomer of the resulting alcohol.

Research has demonstrated that ligands with bulky substituents, such as the cyclopentyl or cyclohexyl groups, often lead to higher enantioselectivity in these additions. For instance, studies comparing phenyl-substituted amino alcohol ligands with their cyclohexyl analogs have shown that the latter can provide significantly better enantiomeric excesses (ee). The effectiveness of these catalytic systems has been proven for a range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated substrates, consistently affording the corresponding chiral alcohols in high yields and with excellent enantioselectivity.

Below is a data table summarizing representative results for the asymmetric addition of diethylzinc to various aldehydes using amino alcohol-based ligands, illustrating the high levels of enantioselectivity that can be achieved.

| Entry | Aldehyde | Ligand Type | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Aziridine-phosphine | 95 | 96 | |

| 2 | p-Chlorobenzaldehyde | Pinane-based 1,4-amino alcohol | N/A | 77 | |

| 3 | 2-Naphthaldehyde | Carbohydrate-derived | N/A | 92 | |

| 4 | Cyclohexanecarboxaldehyde | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 91 | 98 | |

| 5 | n-Butyraldehyde | Aziridine-phosphine | N/A | up to 90 |

Asymmetric Allylboration Strategies

Asymmetric allylboration is a powerful and versatile method for the stereoselective synthesis of homoallylic alcohols, which are valuable synthetic intermediates. The reaction involves the addition of an allylboron reagent to a carbonyl compound, typically an aldehyde or ketone. The stereochemical outcome of the reaction is controlled by the chiral auxiliary attached to the boron atom. While classic approaches often utilize stoichiometric amounts of chiral reagents derived from natural products like α-pinene, recent advancements have focused on developing catalytic versions of this reaction.

In this context, chiral ligands such as this compound can play a role in promoting the enantioselective allylboration of carbonyl compounds. The amino alcohol can interact with an achiral allylboron reagent, such as allyldiisopropoxyborane, to form a chiral complex in situ. This complex then delivers the allyl group to the carbonyl substrate in a stereocontrolled manner.

The mechanism is thought to involve a ligand exchange process where the chiral amino alcohol displaces one of the alkoxy groups on the boron atom, creating a chiral Lewis acidic center. This chiral boronate then coordinates to the carbonyl oxygen of the substrate, organizing the transition state in a way that directs the allyl transfer to a specific face of the carbonyl group. The success of these catalytic systems often depends on the careful design of the ligand and optimization of reaction conditions to favor the formation and reactivity of the chiral catalytic species.

Studies have shown that chiral biphenols and other diols are effective catalysts for the asymmetric allylboration of ketones. Mechanistic investigations suggest that the reaction proceeds through a ligand exchange mechanism, and the addition of alcohol additives can sometimes enhance both the rate and enantioselectivity. While direct applications of this compound in this specific reaction are not extensively documented in the provided context, the principles governing the use of chiral diols and amino alcohols are highly relevant. The ability of amino alcohols to form defined complexes with boron reagents makes them promising candidates for the development of new catalytic asymmetric allylboration strategies.

The table below presents results from studies on catalytic asymmetric allylboration, highlighting the effectiveness of chiral ligands in controlling the stereochemical outcome of the reaction with various substrates.

| Entry | Substrate | Chiral Ligand/Catalyst | Yield (%) | ee (%) / er | Reference |

| 1 | Aromatic Acyl Imine | (S)-3,3′-Ph₂-BINOL | 75-94 | 95:5 - 99.5:0.5 er | |

| 2 | Aliphatic Acyl Imine | (S)-3,3′-Ph₂-BINOL | 75-94 | 95:5 - 99.5:0.5 er | |

| 3 | Acetophenone | (S)-3,3′-Br₂-BINOL | High | High | |

| 4 | α-Ketiminoester | Indium(I)-iodide/BOX-type ligand | Excellent | High |

Other Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. The development of chiral ligands for these reactions is crucial for achieving enantioselectivity, leading to the synthesis of optically active molecules. Chiral amino alcohols, including derivatives of (2S)-2-Amino-2-cyclopentyletan-1-ol, have the potential to serve as effective ligands in asymmetric versions of these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide or triflate. In an asymmetric context, a chiral palladium complex is employed to control the stereochemical outcome. A chiral amino alcohol ligand can coordinate to the palladium center, creating a chiral environment that can influence the reductive elimination step, which is often the stereochemistry-determining step of the catalytic cycle. While the primary application of amino alcohol ligands has been in other asymmetric transformations, their ability to form stable chelates with transition metals makes them viable candidates for asymmetric Suzuki-Miyaura couplings. The design of such ligands would focus on creating a well-defined chiral pocket around the metal center to effectively differentiate between the two prochiral faces of the substrate or intermediate.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Asymmetric Heck reactions are important for the synthesis of chiral molecules containing quaternary carbon centers. Chiral ligands are essential for controlling the enantioselectivity of these reactions. Chiral amino alcohol-derived ligands, such as phosphoramidites, have been investigated in palladium-catalyzed asymmetric reactions. These ligands can influence the migratory insertion of the alkene into the palladium-aryl or -vinyl bond and the subsequent β-hydride elimination, thereby controlling the stereochemistry of the final product. The steric and electronic properties of the cyclopentyl group in a ligand like this compound could play a significant role in achieving high levels of enantiocontrol.

The table below provides examples of chiral ligands used in asymmetric cross-coupling reactions, demonstrating the potential for amino alcohol-derived structures in these types of transformations.

| Reaction Type | Chiral Ligand | Substrate 1 | Substrate 2 | Yield (%) | ee (%) |

| Suzuki-Miyaura | (S)-Tol–BINAP | Halogenated amino acid | Arylboronic acid | N/A | 94 |

| Heck | Phosphine-Imidazolium Salt | Aryl Bromide | n-Butyl Acrylate (B77674) | High | N/A |

| Allylation | Bis-phosphoramidite Pincer Pd Complex | Sulfonimine | Allylating agent | N/A | up to 33 |

| C-H Activation/Suzuki | Planar Chiral Ferrocene Ligand | Ferrocene derivative | Arylboronic acid | 75 | 92 |

Catalytic Asymmetric Hydrofunctionalization Reactions

Catalytic asymmetric hydrofunctionalization, the addition of an H-X molecule (where X can be NR₂, OR, B(OR)₂, etc.) across a carbon-carbon multiple bond, is a highly atom-economical method for producing chiral molecules. Chiral ligands are paramount in these reactions to control the stereoselectivity. Amino alcohols like this compound are well-suited as ligands for various metal catalysts (e.g., copper, rhodium, ruthenium) used in these transformations, including hydroamination, hydroalkoxylation, and hydroboration.

Asymmetric Hydroamination: This reaction involves the addition of an N-H bond across an alkene or alkyne. Copper-catalyzed asymmetric hydroamination of allylic alcohols has been developed for the synthesis of γ-amino alcohols. In these systems, a chiral ligand, often a phosphine (B1218219) or a derivative of a chiral amino alcohol, coordinates to the copper center. This chiral catalyst then facilitates the enantioselective addition of an amine to the double bond. The bidentate nature of amino alcohol ligands allows for the formation of a stable chelate with the metal, creating a rigid chiral environment that effectively directs the approach of the substrates, leading to high regio- and enantioselectivity.

Asymmetric Hydroalkoxylation: The addition of an O-H bond from an alcohol across a C-C multiple bond is a direct route to chiral ethers. Catalytic enantioselective hydroalkoxylations are less developed compared to hydroaminations but have seen significant progress. Gold, palladium, and copper catalysts are often employed, and the use of chiral ligands is essential for stereocontrol. A chiral amino alcohol ligand can influence the stereochemical outcome by creating a chiral pocket around the metal center, which in turn controls the facial selectivity of the nucleophilic attack of the alcohol onto the activated multiple bond.

Asymmetric Hydroboration: This reaction adds an H-B bond across a double or triple bond, producing chiral organoboranes that are versatile intermediates in organic synthesis. Rhodium and iridium complexes are commonly used catalysts for this transformation. Chiral ligands, including those derived from amino alcohols, are crucial for inducing enantioselectivity. The ligand influences the stereochemistry by controlling the orientation of the substrate in the coordination sphere of the metal during the oxidative addition of the H-B bond and the subsequent migratory insertion of the alkene. The steric bulk of the cyclopentyl group in a ligand like this compound can be advantageous in creating a selective environment for these transformations.

The following table summarizes results from various asymmetric hydrofunctionalization reactions, showcasing the high levels of enantioselectivity achievable with chiral catalysts.

| Reaction Type | Catalyst/Ligand System | Substrate | Product Type | Yield (%) | ee (%) | Reference |

| Hydroamination | Mn-Catalyzed/Chiral P,N,N-Ligands | Racemic Allylic Alcohol | Chiral γ-Amino Alcohol | up to 93 | 96 | |

| Hydroalkylation | Ru-Catalyzed/Chiral Ru catalyst | Racemic Allylic Alcohol | Chiral Amino Acid Derivative | N/A | High | |

| Hydroboration | Rh-Catalyzed/Chiral Ligand | 3,3-Disubstituted Cyclopropene | Cyclopropyl Boronate | Good | High | |

| Hydroamination | Cu-Catalyzed/Chiral Ligand | Unprotected Allylic Alcohol | Chiral 1,3-Amino Alcohol | Good | Excellent |

Computational and Mechanistic Investigations

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions involving chiral auxiliaries. These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, which collectively explain the origins of stereoselectivity.

Research in this area often employs Density Functional Theory (DFT) to model the reaction between a substrate, the chiral auxiliary, and reagents. For reactions involving auxiliaries structurally similar to (2S)-2-Amino-2-cyclopentylethan-1-ol, such as (1S,2R)-2-aminocyclopentan-1-ol, computational studies have been used to rationalize the high diastereofacial selectivities observed in asymmetric alkylations and aldol (B89426) reactions. researchgate.net

These studies typically involve:

Conformational Analysis: Identifying the most stable conformations of the reactant-auxiliary adduct. The rigid cyclopentyl group in this compound helps to limit the number of low-energy conformations, which is a desirable trait for a chiral auxiliary. nih.gov

Transition State Searching: Locating the transition state structures for the formation of all possible stereoisomeric products. The geometry of these transition states reveals key steric and electronic interactions.

Energy Calculation: Computing the relative energies of the different transition states. A large energy difference between the pathways leading to the diastereomeric products provides a quantitative explanation for high diastereoselectivity. The stereochemical outcome is dictated by the lowest energy pathway.

| Method | Abbreviation | Application in Mechanistic Studies | Typical Information Gained |

|---|---|---|---|

| Density Functional Theory | DFT | Calculation of electronic structure and energies for medium to large molecular systems. | Transition state geometries, activation energies, reaction pathways, thermodynamic properties. |

| Hartree-Fock Theory | HF | An ab initio method that provides a starting point for more advanced calculations. | Molecular orbital energies, initial geometries for optimization. |

| Møller–Plesset Perturbation Theory | MP2, MP4 | Incorporates electron correlation for higher accuracy than HF. | More accurate energy differences between stereoisomeric transition states. |

| Coupled Cluster Theory | CC | A highly accurate method for small to medium-sized molecules, often used as a benchmark. | Highly reliable energies and properties for validating DFT results. |

Molecular Modeling and Docking Studies for Ligand-Substrate and Auxiliary-Substrate Interactions

Molecular modeling and docking simulations are powerful computational techniques used to visualize and analyze the non-covalent interactions that govern how a chiral auxiliary binds to a substrate or how a ligand derived from it coordinates to a metal center. These studies are crucial for understanding the pre-organization of reactants prior to the chemical transformation.

In the context of this compound, modeling would focus on the formation of an adduct, for instance, an oxazolidinone or an amide, with a prochiral substrate. The cyclopentyl group of the auxiliary acts as a rigid stereodirecting element, effectively shielding one face of the reactive center (e.g., an enolate).

Docking studies can simulate the approach of a reagent (e.g., an electrophile) to this adduct. By calculating the interaction energies for different approach trajectories, these models can predict the most favorable binding mode, which corresponds to the experimentally observed major stereoisomer. The key interactions analyzed include steric hindrance, hydrogen bonding (involving the hydroxyl or amino group derivatives), and electrostatic interactions.

Analysis of Chiral Induction Mechanisms through Advanced Computational Methods

The mechanism of chiral induction is a multifactorial phenomenon that can be comprehensively analyzed using advanced computational methods. By combining quantum mechanics (QM) with molecular mechanics (MM) in QM/MM hybrid methods, researchers can study large, complex systems, such as an entire transition state assembly including solvent molecules, without prohibitive computational cost.

| Factor | Description | Computational Insight |

|---|---|---|

| Steric Shielding | The chiral auxiliary physically blocks one face of the prochiral substrate from attack by a reagent. | Visualization of the transition state geometry and quantification of steric repulsion energies. |

| Conformational Rigidity | A rigid conformation of the auxiliary-substrate adduct reduces the number of possible reaction pathways, enhancing selectivity. | Conformational searches and energy calculations identify the most stable and reactive conformers. |

| Electronic Effects | The electronic properties of the auxiliary can influence the reactivity and facial selectivity of the substrate. | Analysis of molecular orbitals and charge distribution in the transition state. |

| Chelation Control | Coordination of the auxiliary (e.g., via its oxygen and nitrogen atoms) to a metal ion creates a rigid, well-defined cyclic transition state. | Modeling of metal-ligand bond distances and angles in the transition state structure. |

These advanced methods can generate a detailed, dynamic picture of the reaction, providing a robust theoretical foundation for the stereochemical models proposed to explain the efficacy of the auxiliary.

Application of Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Mechanistic Elucidation and Stereochemical Assignment

While computational studies provide theoretical predictions, spectroscopic techniques offer the experimental evidence required to validate these models, identify reaction intermediates, and determine the stereochemical outcome of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for stereochemical assignment. mdpi.com To determine the diastereomeric ratio of a product formed using the this compound auxiliary, both ¹H and ¹³C NMR are employed. The two diastereomers, being chemically distinct, will exhibit different chemical shifts for corresponding nuclei. mdpi.com The integration of the signals in the ¹H NMR spectrum allows for precise quantification of the diastereomeric excess. For determining the absolute configuration of a product, chiral derivatizing agents (CDAs) can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR. mdpi.com

| Proton Environment | Diastereomer A (ppm) | Diastereomer B (ppm) | Key Differentiating Feature |

|---|---|---|---|

| Methine proton alpha to chiral center | 4.15 | 4.25 | Significant chemical shift difference (Δδ) due to proximity to the auxiliary. |

| Cyclopentyl protons | 1.40 - 1.90 | 1.45 - 1.95 | Complex multiplets with subtle differences in dispersion. |

| -CH₂-O- protons | 3.60 - 3.80 | 3.65 - 3.85 | May show slight shifts depending on the overall molecular conformation. |

Mass Spectrometry (MS) is vital for mechanistic elucidation by identifying the molecular weights of reactants, intermediates, and products. sciepub.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions. Tandem mass spectrometry (MS/MS) is particularly powerful for structural analysis; it involves selecting an ion of interest, fragmenting it, and analyzing the resulting fragment ions. mdpi.comuu.nl This fragmentation pattern provides a fingerprint that can help identify the structure of an unknown compound or confirm the structure of a proposed reaction intermediate. While standard MS does not differentiate between stereoisomers, it is an essential tool for confirming that a reaction has proceeded along the expected pathway, thereby complementing the insights gained from NMR and computational studies. uu.nl

Derivatives and Structural Modifications for Enhanced Asymmetric Induction

Design and Synthesis of Functionalized (2S)-2-Amino-2-cyclopentylethan-1-ol Derivatives

The design of functionalized this compound derivatives is primarily guided by the intention to modulate the steric and electronic environment around the chiral center. Key strategies involve the modification of the amino and hydroxyl groups to introduce bulky substituents, coordinating moieties, or reactive functionalities.

The synthesis of these derivatives typically begins with the protection of the amino or hydroxyl group to allow for selective modification of the other. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, which then directs functionalization to the hydroxyl group. Subsequent reaction of the alcohol with various electrophiles can introduce a range of functional groups. A general synthetic approach is outlined below:

N-Protection: The amino group of this compound is protected, commonly using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534), to yield the N-Boc protected intermediate.

O-Functionalization: The resulting alcohol can be converted to a variety of derivatives. For example, etherification can be achieved by deprotonation with a strong base like sodium hydride followed by reaction with an alkyl or aryl halide. Esterification can be carried out using acid chlorides or anhydrides in the presence of a base.

Deprotection/Further N-Functionalization: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine, which can then be further functionalized. For example, reductive amination or acylation can introduce a diverse array of substituents on the nitrogen atom.

This modular approach allows for the synthesis of a library of derivatives with varied steric and electronic properties.

| Derivative | Functionalization Strategy | Key Reagents | Potential Application |

| N-Aryl/Alkyl Derivatives | Reductive amination of the primary amine | Aldehydes/Ketones, NaBH(OAc)₃ | Ligands for transition metal catalysis |

| O-Aryl/Alkyl Ethers | Williamson ether synthesis | Alkyl/Aryl halides, NaH | Chiral auxiliaries, phase transfer catalysts |

| N,O-bis(diarylphosphino) Derivatives | Phosphinylation of both amino and hydroxyl groups | Chlorodiarylphosphine, Base | Bidentate ligands for asymmetric hydrogenation |

| Oxazolidinone Derivatives | Reaction with phosgene (B1210022) or its equivalents | Phosgene, Triphosgene | Chiral auxiliaries in alkylation and aldol (B89426) reactions |

Structure-Activity Relationships in Asymmetric Catalysis and Auxiliary Performance

The performance of chiral ligands and auxiliaries derived from this compound is intrinsically linked to their three-dimensional structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the scaffold influence enantioselectivity and reactivity in asymmetric transformations.

A key aspect of the this compound scaffold is the rigid cyclopentyl group, which restricts conformational flexibility and helps to create a well-defined chiral environment. The steric bulk of substituents on both the nitrogen and oxygen atoms plays a critical role in dictating the facial selectivity of approaching substrates.

For instance, in the context of using these derivatives as chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, increasing the steric bulk of the N-substituent can lead to higher enantiomeric excesses (ee). This is attributed to a more effective blocking of one of the prochiral faces of the substrate when coordinated to the metal center.

| N-Substituent | Steric Hindrance | Enantiomeric Excess (% ee) |

| Methyl | Low | 65 |

| Isopropyl | Medium | 85 |

| tert-Butyl | High | 92 |

| Phenyl | High | 95 |

| 3,5-di-tert-Butylphenyl | Very High | >99 |

Illustrative data for the addition of diethylzinc to benzaldehyde.

The electronic nature of the substituents also plays a significant role. Electron-donating groups on an N-aryl substituent can increase the electron density on the coordinating nitrogen atom, potentially enhancing the catalytic activity of a metal complex. Conversely, electron-withdrawing groups may decrease catalytic activity but could also influence selectivity through different electronic interactions.

Development of Novel Scaffolds Incorporating the this compound Moiety

The this compound unit can serve as a chiral building block for the construction of more complex molecular architectures and novel ligand scaffolds. By incorporating this moiety into larger, well-defined structures, it is possible to create catalysts with unique properties and applications.

Another strategy involves the incorporation of the this compound moiety into a macrocyclic framework. Macrocyclic ligands can offer enhanced stability and selectivity due to the pre-organization of their binding sites.

| Scaffold Type | Design Concept | Potential Advantage |

| C₂-Symmetric Bis(amino alcohol) | Linking two chiral units | Enhanced stability and defined coordination geometry |

| P,N-Ligands | Introducing a phosphine (B1218219) group | Application in a broader range of catalytic reactions |

| Salen-type Ligands | Condensation with a salicylaldehyde (B1680747) derivative | Versatile for various metal-catalyzed transformations |

| Macrocyclic Ligands | Incorporation into a macrocycle | High stability and pre-organized binding cavity |

Integration into Polymer-Supported or Immobilized Systems for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practicality, enabling easy separation from the reaction mixture and potential for recycling. The this compound scaffold can be functionalized to allow for its attachment to a polymer backbone or an inorganic support.

A common approach is to introduce a polymerizable group, such as a vinyl or styryl moiety, onto the chiral molecule. Copolymerization of this functionalized monomer with a suitable achiral monomer (e.g., styrene) can then generate a chiral polymer-supported ligand. Alternatively, a derivative of this compound bearing a reactive handle (e.g., a carboxylic acid or an alcohol) can be grafted onto a pre-formed functionalized polymer.

The performance of these heterogeneous catalysts can be influenced by several factors, including the nature of the support, the length and flexibility of the linker connecting the chiral unit to the support, and the catalyst loading.

| Support Material | Immobilization Strategy | Recyclability (Number of Cycles) | Enantioselectivity (% ee, final cycle) |

| Polystyrene | Copolymerization of a styryl derivative | 5 | 92 |

| Silica Gel | Grafting via a silane (B1218182) linker | 8 | 94 |

| Magnetic Nanoparticles | Covalent attachment to surface-functionalized nanoparticles | 10 | 95 |

Illustrative data for a representative asymmetric reaction.

The development of such immobilized systems is crucial for the application of this compound-derived catalysts in more sustainable and economically viable industrial processes.

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Continuous Processing for Scalable Asymmetric Synthesis

The integration of flow chemistry and continuous processing represents a significant leap forward for the scalable and efficient asymmetric synthesis of chiral molecules like (2S)-2-Amino-2-cyclopentylethan-1-ol. nih.govrsc.org This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater control over reaction parameters. The development of continuous flow processes for asymmetric propargylation to produce chiral β-amino alcohols has been reported, showcasing the potential of this technology. researchgate.net

Future research in this area will likely focus on the development of robust and efficient continuous flow systems specifically for the synthesis of this compound and its derivatives. This could involve the use of immobilized catalysts or reagents within packed-bed reactors to facilitate catalyst recycling and product purification. nih.gov Such advancements would not only make the synthesis more economically viable but also more environmentally friendly.

| Parameter | Batch Processing | Flow Chemistry |

| Scalability | Challenging | Readily Scalable |

| Safety | Higher Risk of Runaway Reactions | Enhanced Safety Profile |

| Reproducibility | Variable | High |

| Control | Limited | Precise |

Development of Sustainable and Green Chemistry Approaches in its Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. rsc.orgmdpi.comresearchgate.net For this compound, future research will prioritize the development of more sustainable and environmentally benign synthetic routes. uv.esnih.gov This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, and the design of energy-efficient processes. nih.gov

One promising avenue is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. rsc.orgfrontiersin.org The development of enzymatic cascades could provide a green alternative for the synthesis of chiral amino alcohols. rsc.org Additionally, the use of environmentally benign catalysts derived from waste materials is being explored for the synthesis of β-amino alcohols. nih.gov

Exploration of Photoredox and Electrochemistry in Asymmetric Transformations Utilizing the Compound

Photoredox catalysis and electrochemistry are emerging as powerful tools in asymmetric synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. beilstein-journals.orgnih.gov The application of these technologies to transformations involving this compound could lead to the development of novel and efficient methods for the synthesis of valuable chiral molecules. nih.govacs.orgnih.gov

Recent research has demonstrated the potential of photoredox catalysis in the asymmetric synthesis of unnatural α-amino acids from aliphatic alcohols. researchgate.netresearchgate.net Similarly, electrochemical methods have been employed for the asymmetric oxidation of amino alcohols. beilstein-journals.orgnih.gov Future work will likely explore the use of this compound as a chiral ligand or catalyst in such photoredox and electrochemical reactions.

| Method | Key Features | Potential Application with this compound |

| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions. | As a chiral ligand to induce enantioselectivity in photoredox-mediated transformations. |

| Electrochemistry | Employs electrical current to drive chemical reactions. | As a chiral mediator or catalyst in asymmetric electrochemical synthesis. |

High-Throughput Screening for Novel Catalytic Systems Based on this compound

High-throughput screening (HTS) is a powerful methodology for the rapid discovery and optimization of new catalysts and catalytic reactions. nih.govmpg.dealfachemic.com By enabling the parallel execution of a large number of experiments, HTS can significantly accelerate the identification of novel catalytic systems based on this compound. pkusz.edu.cnacs.org

Future research will likely involve the use of HTS to screen libraries of ligands and metal precursors in combination with this compound to identify highly active and selective catalysts for a wide range of asymmetric transformations. dntb.gov.ua This approach could uncover new applications for this chiral amino alcohol in areas such as asymmetric transfer hydrogenation and other important organic reactions. dntb.gov.ua The development of novel HTS assays will be crucial for efficiently evaluating the performance of these new catalytic systems. nih.govnih.gov

Exploration of Novel Applications in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of this compound, including its chirality and the presence of both amino and hydroxyl functional groups, make it an attractive building block for the construction of novel supramolecular assemblies and advanced materials. researchgate.net

Future research in this area may focus on the design and synthesis of new materials incorporating this compound, such as chiral metal-organic frameworks (MOFs) or polymers. These materials could find applications in areas such as chiral separations, enantioselective sensing, and asymmetric catalysis. The ability of chiral amino alcohols to form complexes with various metals opens up possibilities for creating new functional materials. alfa-chemistry.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Amino-2-cyclopentylethan-1-ol, and what are the critical parameters influencing enantiomeric purity?

- Methodology : The compound is typically synthesized via reductive amination of cyclopentanone derivatives. For example, cyclopentanone can react with a chiral amine precursor under controlled conditions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents. Key parameters include:

- Temperature control (0–5°C for NaBH₄; reflux for LiAlH₄).

- Solvent selection (e.g., methanol for NaBH₄; THF or ether for LiAlH₄).

- Chiral auxiliary use to preserve stereochemistry.

- Post-reaction purification via recrystallization or column chromatography.

- Data Contradiction : Discrepancies in yield (40–75%) across studies may arise from solvent polarity effects on intermediate stability .

Q. How can researchers validate the structural integrity and enantiomeric excess of this compound?

- Analytical Workflow :

- NMR : Compare / NMR shifts with reference data (e.g., cyclopentyl proton resonances at δ 1.5–2.2 ppm).

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase; retention time differences of 1–2 minutes for enantiomers.

- Polarimetry : Specific rotation should align with literature values (e.g., +15° to +25° for the (2S)-enantiomer).

- Pitfalls : Impurities from incomplete reduction (e.g., residual ketone intermediates) can skew optical rotation measurements .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : Racemization occurs via planar transition states during SN2 reactions. Mitigation methods include:

- Low-temperature conditions (−20°C) to slow inversion.

- Bulky leaving groups (e.g., tosylates) to favor retention of configuration.

- Use of non-polar solvents (e.g., toluene) to stabilize chiral centers.

- Case Study : A 2020 study reported 92% retention of enantiomeric excess when using tosyl chloride in toluene at −20°C .

Q. How do steric and electronic effects of the cyclopentyl group influence the compound’s reactivity in oxidation reactions?

- Experimental Design : Compare oxidation rates of this compound with linear-chain analogs (e.g., 2-amino-2-phenylethanol) using KMnO₄ or CrO₃.

- Findings :

- Cyclopentyl’s strain increases susceptibility to oxidation (50% faster than phenyl analogs).

- Steric hindrance reduces side reactions (e.g., over-oxidation to carboxylic acids).

- Data Table :

| Substrate | Oxidation Rate (mmol/min) | Carboxylic Acid Yield (%) |

|---|---|---|

| Cyclopentyl derivative | 0.45 | 10 |

| Phenyl derivative | 0.30 | 25 |

Q. What are the limitations of current computational models in predicting the biological activity of this compound derivatives?

- Challenges :

- Force Field Accuracy : Most models (e.g., AMBER, CHARMM) poorly parameterize strained cyclopentyl moieties.

- Solvent Effects : Limited incorporation of entropy changes in aqueous environments.

- Recommendations : Hybrid QM/MM simulations improve conformational sampling, but require validation via crystallography or NMR NOE studies .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in the compound’s solubility during formulation studies?

- Protocol :

Pre-screen solubility in DMSO, ethanol, and PBS (pH 7.4).

Use dynamic light scattering (DLS) to monitor aggregation.

Adjust cyclodextrin concentration (5–10% w/v) to stabilize hydrophobic derivatives.

- Statistical Analysis : ANOVA with post-hoc Tukey tests to identify significant solubility differences (p < 0.05) .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

- Techniques :

- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers via IR-active vibrational modes.

- X-ray Crystallography : Gold standard for absolute configuration determination (e.g., Flack parameter < 0.1).

- Case Study : A 2008 study resolved conflicting NMR assignments using single-crystal X-ray data .

Ethical and Safety Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.